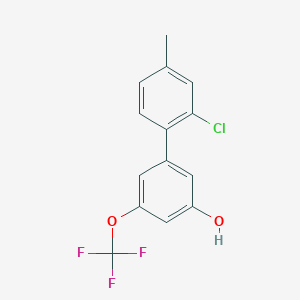

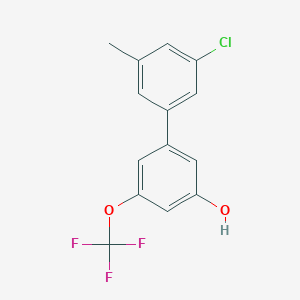

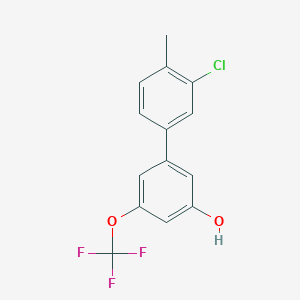

5-(3-Chloro-4-methylphenyl)-3-trifluoromethoxyphenol, 95%

Übersicht

Beschreibung

5-(3-Chloro-4-methylphenyl)-3-trifluoromethoxyphenol, 95% (5-CMT-3-TFMP) is a synthetic phenol compound with a wide range of applications in scientific research. It is a colorless to pale yellow liquid with a molecular weight of 298.53 g/mol and a boiling point of 200°C. 5-CMT-3-TFMP is a versatile compound that can be used in a variety of research applications, including biochemical and physiological studies, as well as for lab experiments. In

Wissenschaftliche Forschungsanwendungen

5-(3-Chloro-4-methylphenyl)-3-trifluoromethoxyphenol, 95% has a wide range of applications in scientific research. It has been used as an inhibitor of the enzyme acetylcholinesterase (AChE) in biochemical and physiological studies. In addition, it has been used as a substrate for the enzyme cytochrome P450 (CYP450) in drug metabolism studies. It has also been used as a model compound for the study of the pharmacokinetics and pharmacodynamics of drugs.

Wirkmechanismus

5-(3-Chloro-4-methylphenyl)-3-trifluoromethoxyphenol, 95% is an inhibitor of the enzyme acetylcholinesterase (AChE). AChE is an enzyme that breaks down the neurotransmitter acetylcholine, which is involved in the transmission of nerve impulses. When 5-(3-Chloro-4-methylphenyl)-3-trifluoromethoxyphenol, 95% binds to AChE, it prevents the enzyme from breaking down acetylcholine, resulting in an increase in the concentration of acetylcholine in the synaptic cleft. This leads to an increase in the transmission of nerve impulses, which can have a variety of effects, depending on the type of nerve being stimulated.

Biochemical and Physiological Effects

The inhibition of AChE by 5-(3-Chloro-4-methylphenyl)-3-trifluoromethoxyphenol, 95% can lead to a variety of biochemical and physiological effects. For example, it can lead to increased levels of acetylcholine in the brain, which can result in improved cognitive function and memory. It can also lead to increased muscle contraction and relaxation, as well as increased heart rate and blood pressure. In addition, it can lead to increased secretion of hormones, such as adrenaline and cortisol.

Vorteile Und Einschränkungen Für Laborexperimente

The use of 5-(3-Chloro-4-methylphenyl)-3-trifluoromethoxyphenol, 95% in laboratory experiments has several advantages. It is a highly soluble compound, which makes it easy to work with in the lab. In addition, it is relatively inexpensive and widely available. However, there are some limitations to its use in laboratory experiments. For example, it is a relatively unstable compound and can decompose over time. In addition, it can interact with other compounds, which can lead to unexpected results.

Zukünftige Richtungen

There are several potential future directions for research involving 5-(3-Chloro-4-methylphenyl)-3-trifluoromethoxyphenol, 95%. For example, further research could be conducted to investigate the effects of the compound on other enzymes, such as monoamine oxidase (MAO) and catechol-O-methyltransferase (COMT). In addition, further research could be conducted to investigate the effects of the compound on other neurotransmitters, such as dopamine and serotonin. Furthermore, further research could be conducted to investigate the potential therapeutic uses of the compound, such as in the treatment of neurological disorders. Finally, further research could be conducted to investigate the potential side effects of the compound, such as its potential to cause nausea, dizziness, and headaches.

Synthesemethoden

5-(3-Chloro-4-methylphenyl)-3-trifluoromethoxyphenol, 95% can be synthesized through a three-step reaction. The first step involves the reaction of 3-trifluoromethoxyphenol and 4-methyl-3-chlorophenol in the presence of a strong base, such as potassium hydroxide (KOH). This reaction yields 5-(3-chloro-4-methylphenyl)-3-trifluoromethoxyphenol. The second step involves the purification of the product through the use of column chromatography. The third step involves the concentration of the product through the use of a rotary evaporator.

Eigenschaften

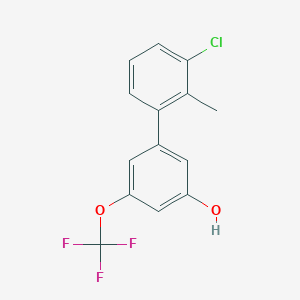

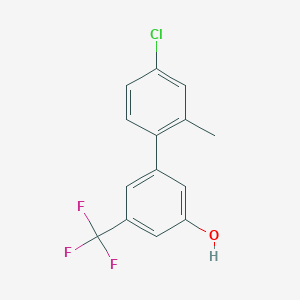

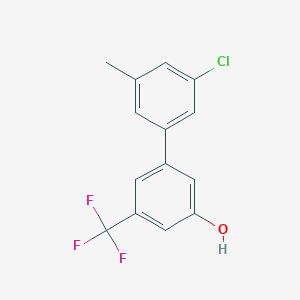

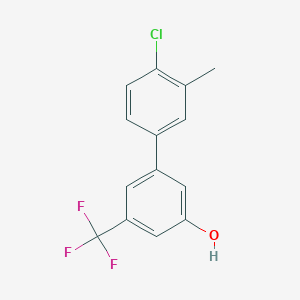

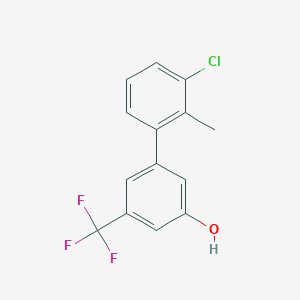

IUPAC Name |

3-(3-chloro-4-methylphenyl)-5-(trifluoromethoxy)phenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10ClF3O2/c1-8-2-3-9(6-13(8)15)10-4-11(19)7-12(5-10)20-14(16,17)18/h2-7,19H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STXWEMRUNDSCOU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C2=CC(=CC(=C2)OC(F)(F)F)O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10ClF3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50686631 | |

| Record name | 3'-Chloro-4'-methyl-5-(trifluoromethoxy)[1,1'-biphenyl]-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50686631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(3-Chloro-4-methylphenyl)-3-trifluoromethoxyphenol | |

CAS RN |

1261949-44-3 | |

| Record name | 3'-Chloro-4'-methyl-5-(trifluoromethoxy)[1,1'-biphenyl]-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50686631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.